molecular formula C14H16N4 B8427239 6-Phenyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

6-Phenyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

Cat. No. B8427239
M. Wt: 240.30 g/mol
InChI Key: LJOIZEJKRJKAPI-UHFFFAOYSA-N
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Patent
US05712281

Procedure details

This compound was prepared in a manner analogous to that of Example 1, using 4.2 grams (0.05 mole) of cyanoguanidine and 13.1 grams (0.08 mole) of 4-phenylcyclohexanone. The crude product was recrystallized from ethanol, yielding 2,4-diamino-6-phenyl-5,6,7,8-tetrahydroquinazoline, mp 223°-226° C. The NMR spectrum was consistent with the proposed structure.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:3][C:4]([NH2:6])=[NH:5])#[N:2].[C:7]1([CH:13]2[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[NH2:5][C:4]1[N:3]=[C:1]([NH2:2])[C:15]2[CH2:14][CH:13]([C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:18][CH2:17][C:16]=2[N:6]=1

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(#N)NC(=N)N
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in a manner analogous to that of Example 1
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=2CCC(CC2C(=N1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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